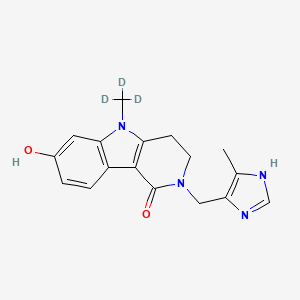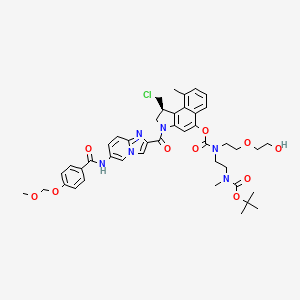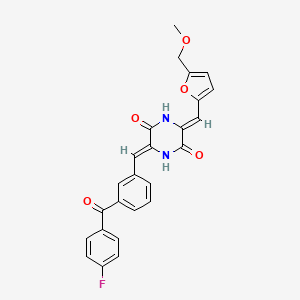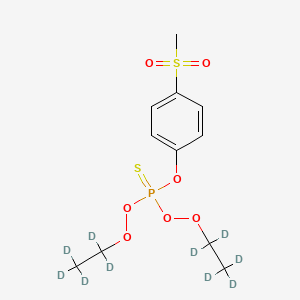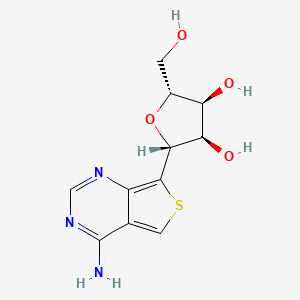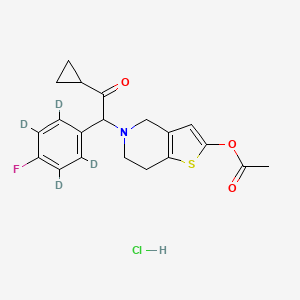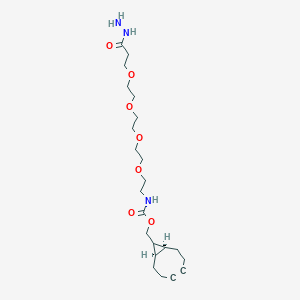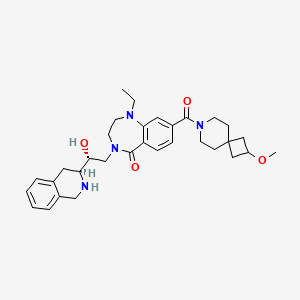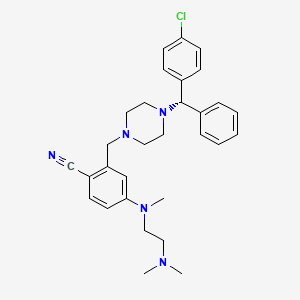
Hcv-IN-36
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hcv-IN-36 is an orally active and potent inhibitor of the hepatitis C virus (HCV) entry. It has shown excellent antiviral activity, with an effective concentration (EC50) of 0.016 micromolar and a half-maximal cytotoxic concentration (CC50) of 8.78 micromolar . This compound is significant in the treatment of hepatitis C, a viral infection that affects the liver and can lead to severe liver diseases such as cirrhosis and hepatocellular carcinoma.
準備方法
The synthesis of Hcv-IN-36 involves the design and creation of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives . The synthetic route typically includes the following steps:
Formation of the piperazine core: This involves the reaction of bisarylmethyl chloride with piperazine under basic conditions.
Attachment of the benzonitrile moiety: The piperazine derivative is then reacted with a benzonitrile derivative to form the final compound.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Hcv-IN-36 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.
科学的研究の応用
Hcv-IN-36 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of piperazine derivatives.
Biology: It is used to study the mechanisms of viral entry and replication in hepatitis C virus.
Medicine: It is being investigated as a potential therapeutic agent for the treatment of hepatitis C.
Industry: It can be used in the development of antiviral drugs and in the study of drug resistance mechanisms.
作用機序
Hcv-IN-36 exerts its effects by inhibiting the entry of the hepatitis C virus into host cells . It targets the viral envelope proteins and prevents the virus from binding to and entering the host cell. This inhibition blocks the viral replication cycle at an early stage, thereby reducing the viral load in the infected individual.
類似化合物との比較
Hcv-IN-36 can be compared with other hepatitis C virus entry inhibitors such as benzoquinazoline and quinazoline derivatives . These compounds also inhibit the entry of the virus into host cells but may differ in their chemical structure, potency, and specificity. This compound is unique in its high potency and oral bioavailability, making it a promising candidate for further development as an antiviral drug.
Similar compounds include:
Benzoquinazoline derivatives: These compounds have shown inhibitory activity against the hepatitis C virus NS3/4A protease.
Quinazoline derivatives: These compounds also inhibit the hepatitis C virus NS3/4A protease and have been studied for their potential as antiviral agents.
特性
分子式 |
C30H36ClN5 |
|---|---|
分子量 |
502.1 g/mol |
IUPAC名 |
2-[[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]methyl]-4-[2-(dimethylamino)ethyl-methylamino]benzonitrile |
InChI |
InChI=1S/C30H36ClN5/c1-33(2)15-16-34(3)29-14-11-26(22-32)27(21-29)23-35-17-19-36(20-18-35)30(24-7-5-4-6-8-24)25-9-12-28(31)13-10-25/h4-14,21,30H,15-20,23H2,1-3H3/t30-/m0/s1 |
InChIキー |
JIVUWMJTYLABHA-PMERELPUSA-N |
異性体SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1)C#N)CN2CCN(CC2)[C@@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
正規SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1)C#N)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


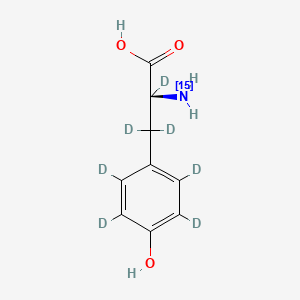
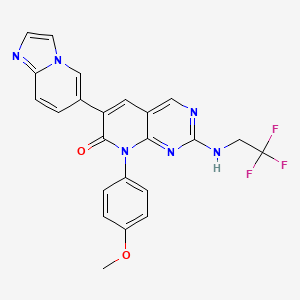
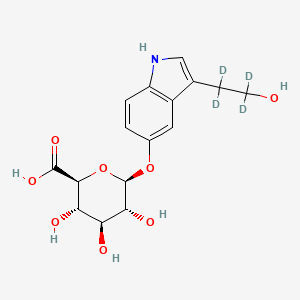
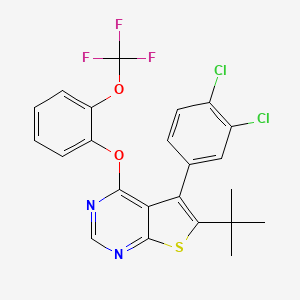
![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride](/img/structure/B12417341.png)
